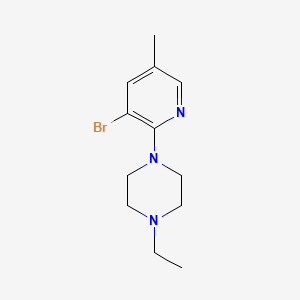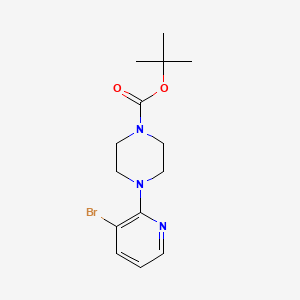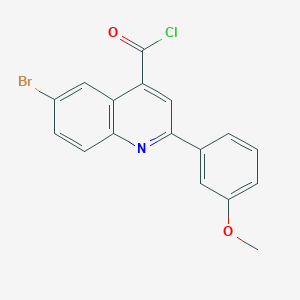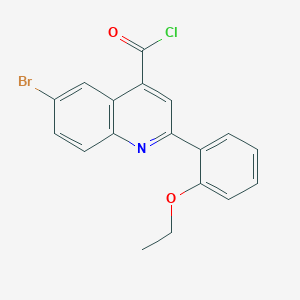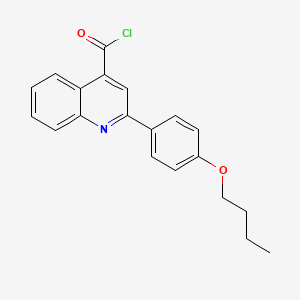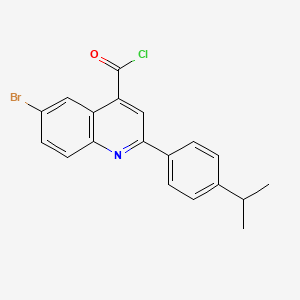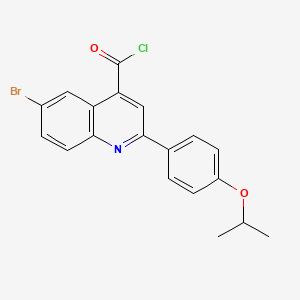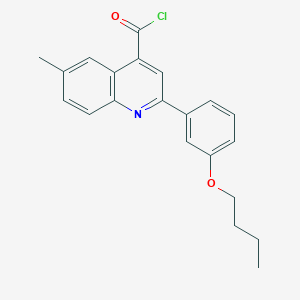![molecular formula C13H17N3O4 B1372458 6-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid CAS No. 264623-57-6](/img/structure/B1372458.png)
6-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid
Descripción general
Descripción
The compound “6-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid” has a CAS Number of 264623-57-6 and a molecular weight of 279.3 . It is a solid substance .
Synthesis Analysis
I found a related synthesis process for a similar compound, where N-Boc-4-aminopyrazole-5-carbaldehydes react with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux to form methyl (ethyl) pyrazolo [4,3-b]pyridine-6-carboxylates . These were converted to the corresponding tert-butyl carboxylates via intermediate carboxylic acids . Their subsequent hydrogenation on a 10% Pd/C catalyst at 100°C and 25 atm afforded tert-butyl 4,5,6,7-tetrahydropyrazolo [4,3-b]pyridine-6-carboxylates .Molecular Structure Analysis
The IUPAC name of the compound is 6-(tert-butoxycarbonyl)-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid . The InChI code is 1S/C13H17N3O4/c1-13(2,3)20-12(19)16-7-9-8(14-4-5-15-9)6-10(16)11(17)18/h4-5,10H,6-7H2,1-3H3,(H,17,18) .Physical And Chemical Properties Analysis
The compound is a solid . The storage temperature is recommended to be at refrigerator conditions . The shipping temperature is at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
The compound 6-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid has been utilized in various chemical syntheses and reactions. For instance:
Heterocyclic Ketones in Pfitzinger Reaction : This compound is involved in the synthesis of quinoline-4-carboxylic acids fused with heterocycles through the Pfitzinger reaction. The acids react with diazomethane and amines, leading to methyl esters and amides, respectively. The tert-butoxycarbonyl fragment is easily lost in these reactions, forming secondary amine dihydrochlorides (Moskalenko, Boeva, & Boev, 2011).
Synthesis of Substituted Pyrazinecarboxamides : The compound aids in the synthesis of amides from substituted pyrazine-2-carboxylic acids, showing significant anti-mycobacterial and antifungal activities. It also plays a role in inhibiting photosynthesis in certain compounds (Doležal et al., 2006).
Formation of Heterotricyclic Systems : In the creation of new dipyridopyrazines, this compound serves as a starting point for the synthesis of derivatives with tricyclic structures, leading to substituted amides and amidines (Savelli & Boido, 1992).
Microwave-Assisted Preparation of Dihydropyrazolo Pyrazine Derivatives : The tert-butoxycarbonyl amides derived from this compound are key in cyclization reactions under microwave irradiation, demonstrating the versatility of tert-butoxycarbonyl as a convertible isocyanide (Nikulnikov et al., 2009).
Synthesis of Benzopyrano Derivatives : This compound is used in the synthesis of new N-(tert-butoxycarbonyl)-3-amino-2H-1-benzopyran-2-one derivatives, leading to the formation of benzopyrano[3,4-b]pyridine-1,3,5-trione derivatives (Bonsignore & Loy, 1998).
Involvement in Reactivity Studies of Pyrazolo Derivatives : It has been used to synthesize derivatives of pyrazolo[5,1-c][1,2,4]triazines, contributing to the understanding of the reactivity of these compounds (Mironovich & Shcherbinin, 2014).
Safety And Hazards
Propiedades
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonyl]-7,8-dihydro-5H-pyrido[3,4-b]pyrazine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4/c1-13(2,3)20-12(19)16-7-9-8(14-4-5-15-9)6-10(16)11(17)18/h4-5,10H,6-7H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXAAVSIXNGDTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=NC=CN=C2CC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676673 | |
| Record name | 6-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid | |
CAS RN |
264623-57-6 | |
| Record name | 6-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







